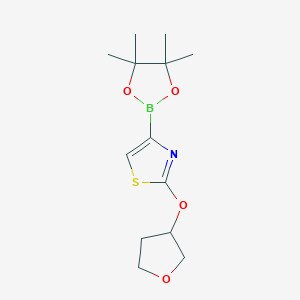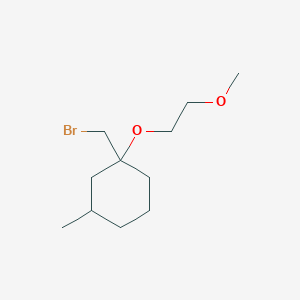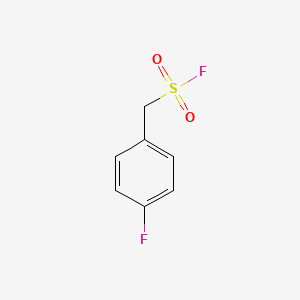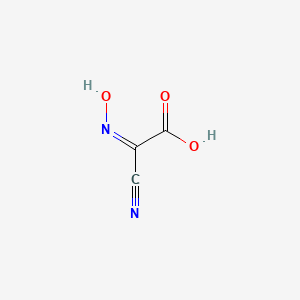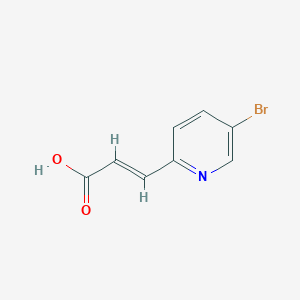
1-Methylprop-2-ynylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(but-3-yn-2-yl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a but-3-yn-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (but-3-yn-2-yl)cyclobutane typically involves the [2 + 2] cycloaddition reaction, which is a common method for constructing cyclobutane rings . This reaction can be carried out under various conditions, often involving the use of light or heat to initiate the cycloaddition process. Specific reagents and catalysts may be employed to enhance the efficiency and selectivity of the reaction.
Industrial Production Methods
Industrial production of (but-3-yn-2-yl)cyclobutane may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(but-3-yn-2-yl)cyclobutane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce the alkyne group to an alkene or alkane.
Substitution: This reaction can replace one of the hydrogen atoms or functional groups with another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may produce alkenes or alkanes.
Applications De Recherche Scientifique
(but-3-yn-2-yl)cyclobutane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: Its derivatives may exhibit biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which (but-3-yn-2-yl)cyclobutane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the structure of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclobutane derivatives and alkynyl-substituted molecules, such as:
Uniqueness
(but-3-yn-2-yl)cyclobutane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H12 |
|---|---|
Poids moléculaire |
108.18 g/mol |
Nom IUPAC |
but-3-yn-2-ylcyclobutane |
InChI |
InChI=1S/C8H12/c1-3-7(2)8-5-4-6-8/h1,7-8H,4-6H2,2H3 |
Clé InChI |
ZQLDQYYSFFABBI-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)C1CCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)

![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
